Auriculine
Overview
Description
Auriculine is a chemical compound with the molecular formula C31H45NO8 . It is sourced from the herbs of Liparis auriculata .
Molecular Structure Analysis
The molecular structure of this compound consists of 31 carbon atoms, 45 hydrogen atoms, 1 nitrogen atom, and 8 oxygen atoms . The average mass is 559.691 Da and the monoisotopic mass is 559.314514 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 722.2±60.0 °C at 760 mmHg, and a flash point of 390.6±32.9 °C . It has 9 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds . The polar surface area is 129 Å2 .Scientific Research Applications
Analgesic Effects in Cancer Pain
Auriculine, also known as auricular acupuncture, has been researched for its analgesic effects, especially in cancer pain management. A randomized, blinded, controlled trial by Alimi et al. (2003) demonstrated that auricular acupuncture significantly reduced pain intensity in cancer patients, despite stable analgesic treatment. This represents a clear benefit for cancer patients experiencing pain (Alimi et al., 2003).
Mechanisms and Clinical Application
Rabischong and Terral (2014) explored the scientific basis of auriculotherapy, highlighting its clinical applications and the mechanisms underlying its effects. The study emphasized the importance of further research to enhance the scientific credibility of auriculotherapy (Rabischong & Terral, 2014).
Therapeutic Effectiveness Overview
Vieira et al. (2018) provided an overview of the effectiveness of auriculotherapy in managing various health disorders. The systematic reviews indicated positive effects of auriculotherapy in conjunction with conventional treatments for insomnia, chronic, and acute pain (Vieira et al., 2018).
Chronic Musculoskeletal Pain Reduction
Morais et al. (2020) conducted an integrative review to assess the use of auriculotherapy in reducing chronic musculoskeletal pain. The findings suggested auriculotherapy as an effective alternative for pain management, especially for lumbar spine pain (Morais et al., 2020).
Applicability in Cancer Patients
Contim et al. (2020) analyzed the use of auriculotherapy in alleviating symptoms related to cancer and its treatment. The literature review revealed that auriculotherapy improved symptoms in cancer patients and was considered a safe and acceptable intervention (Contim et al., 2020).
Treatment of Nausea and Vomiting
Fróes et al. (2021) conducted a systematic review to determine the effectiveness of auriculotherapy in treating nausea and vomiting. The review provided data on the decrease in intensity and frequency of these symptoms in various populations (Fróes et al., 2021).
Blood Pressure Reduction
Gao et al. (2019) performed a systematic review and meta-analysis to evaluate the effect of auricular therapy on blood pressure. The results indicated that auricular therapy, as an adjunct to antihypertensive drugs, could be effective in lowering blood pressure values (Gao et al., 2019).
Safety and Hazards
Mechanism of Action
- The main contributors to hyperuricemia include overproduction of uric acid in the liver or impaired excretion in the kidneys .
- Downstream effects include reduced serum uric acid concentrations and potential prevention of related health conditions .
- Cellular effects include improved uric acid homeostasis and potential protection against associated diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45NO8/c1-18(2)7-9-20-14-23(30(37)38-17-22-11-13-32-12-5-6-24(22)32)15-21(10-8-19(3)4)29(20)40-31-28(36)27(35)26(34)25(16-33)39-31/h7-8,14-15,22,24-28,31,33-36H,5-6,9-13,16-17H2,1-4H3/t22-,24-,25-,26-,27+,28-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXZITIIHQHGBC-KRYJLITLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4C3CCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OC[C@H]3CCN4[C@@H]3CCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331922 | |
Record name | Auriculine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22595-00-2 | |
Record name | [(1S,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl 4-(β-D-glucopyranosyloxy)-3,5-bis(3-methyl-2-buten-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22595-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Auriculine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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